molecular formula C11H17NO B1289560 3-(Benzylamino)-2-methylpropan-1-ol CAS No. 858834-71-6

3-(Benzylamino)-2-methylpropan-1-ol

Cat. No.: B1289560
CAS No.: 858834-71-6
M. Wt: 179.26 g/mol
InChI Key: HJARAYMXDYVLBL-UHFFFAOYSA-N
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Description

3-(Benzylamino)-2-methylpropan-1-ol is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group attached to an amino group, which is further connected to a 2-methylpropan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-2-methylpropan-1-ol typically involves the reaction of benzylamine with 2-methylpropan-1-ol under specific conditions. One common method is the Aza-Michael addition, where benzylamine reacts with an acrylate derivative to form the desired product . The reaction is usually carried out in the presence of a base, such as sodium carbonate, and under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl aldehyde or benzyl ketone, while reduction can produce benzyl alcohol or benzylamine derivatives.

Scientific Research Applications

3-(Benzylamino)-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analog with similar structural features but lacking the 2-methylpropan-1-ol moiety.

    2-Methylpropan-1-ol: Another related compound that lacks the benzylamino group.

Uniqueness

3-(Benzylamino)-2-methylpropan-1-ol is unique due to the combination of the benzylamino and 2-methylpropan-1-ol moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs .

Biological Activity

3-(Benzylamino)-2-methylpropan-1-ol, an organic compound characterized by its unique structure featuring a benzylamino group attached to a 2-methylpropan-1-ol backbone, has garnered attention for its diverse biological activities. This compound is classified as an alkanolamine and possesses a molecular weight of approximately 165.26 g/mol. Its structure facilitates various biochemical interactions, making it a valuable precursor in the synthesis of biologically active compounds.

The compound can be synthesized through several methods, including the aza-Michael addition of benzylamine to α,β-unsaturated esters, which allows for the preparation of N-benzylated β-amino esters. This reaction can be catalyzed by various catalysts, including lipases in solvent-free conditions, contributing to sustainable chemistry practices.

Biological Applications

1. Role as a Precursor:
this compound serves as a precursor in the synthesis of several biologically active compounds, including potential inhibitors for Cholesteryl Ester Transfer Protein (CETP). Compounds derived from it have demonstrated up to 30% inhibition of CETP at concentrations of 10 μM, indicating its potential in lipid metabolism regulation.

2. Neurological Implications:
Research suggests that derivatives of this compound could be explored for their therapeutic potential in treating Alzheimer's disease. Studies have focused on synthesizing various substituted derivatives aimed at targeting both symptomatic and disease-modifying pathways.

3. Environmental Monitoring:
The compound's solubility in water enhances its utility in biological assays and environmental studies, particularly in monitoring trace pollutants. Alkanolamines like this compound can influence cellular processes and are thus critical in biochemistry and environmental science.

Table of Biological Activities

Activity Description Reference
CETP InhibitionDemonstrated 30% inhibition at 10 μM concentration.
Alzheimer's Treatment PotentialDerivatives designed for multifunctional activity against Alzheimer's disease targets.
Environmental MonitoringMonitored effects on trace pollutants; impacts cellular processes.
Sustainable ChemistryInvolved in solvent-free reactions optimizing methodologies for sustainable practices.

Case Studies

Case Study 1: CETP Inhibition
In a study focusing on CETP inhibitors, researchers utilized pharmacophore and QSAR models to guide the synthesis of compounds based on this compound. The most potent derivatives exhibited significant inhibition rates, suggesting the compound's utility in cardiovascular health management.

Case Study 2: Neurological Applications
Another investigation aimed at developing derivatives for Alzheimer's treatment demonstrated that modifications to the benzylamino structure enhanced binding affinity to target proteins involved in neurodegeneration. These findings support the hypothesis that structural modifications can lead to improved therapeutic efficacy.

Properties

IUPAC Name

3-(benzylamino)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10(9-13)7-12-8-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJARAYMXDYVLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593343
Record name 3-(Benzylamino)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858834-71-6
Record name 3-(Benzylamino)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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